3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with dichloro and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Dichloro Groups: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Diazotization and Coupling: The phenyldiazenyl group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-N,N-diethyl-4-pyridazinamine
- 3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide
- 3-[({1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
Uniqueness
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Properties
The compound's molecular formula is C16H12Cl2N4S, with a molecular weight of approximately 367.26 g/mol. Its structure includes a benzothiophene core substituted with dichloro and phenyldiazenyl groups, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. The disc diffusion method was utilized to assess its effectiveness against several human pathogens.
- Cytotoxicity : The compound has been tested for cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Studies
In a study published in PubMed, the synthesized derivatives of similar compounds demonstrated considerable inhibition against both bacterial and fungal strains. The results indicated that compounds with similar structural features could effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity Results
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Escherichia coli | 15 |
This compound | Candida albicans | 18 |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cells while exhibiting minimal toxicity to normal cells.
Table 2: Cytotoxicity Analysis
Cell Line | IC50 (µM) |
---|---|
NIH/3T3 (Normal) | >1000 |
MCF-7 (Breast Cancer) | 150 |
HeLa (Cervical Cancer) | 120 |
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with cellular targets such as enzymes involved in metabolic pathways or cellular signaling processes. Further studies are needed to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study reported successful inhibition of biofilm formation in bacterial strains, suggesting potential use in treating biofilm-associated infections.
Properties
CAS No. |
331948-58-4 |
---|---|
Molecular Formula |
C21H13Cl2N3OS |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3OS/c22-13-6-11-17-18(12-13)28-20(19(17)23)21(27)24-14-7-9-16(10-8-14)26-25-15-4-2-1-3-5-15/h1-12H,(H,24,27) |
InChI Key |
KZHAEINZUXXFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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